molecular formula C7H10O2 B1179490 calmodulin (78-148) CAS No. 131588-12-0

calmodulin (78-148)

Cat. No.: B1179490
CAS No.: 131588-12-0
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Description

Calmodulin as a Central Mediator of Calcium Signal Transduction

Calmodulin (CaM) is a highly conserved, small, and multifunctional protein that serves as a primary sensor for intracellular calcium (Ca²⁺) signals in all eukaryotic cells. frontiersin.orgresearchgate.net Typically composed of 148 amino acid residues, CaM plays a pivotal role in converting transient changes in cytosolic Ca²⁺ concentration into a wide array of cellular responses. frontiersin.orgnih.govuiuc.edu The protein is involved in regulating critical signaling pathways, including cyclic nucleotide metabolism, phosphorylation and dephosphorylation cascades, and calcium transport. sdbonline.org

Structurally, calmodulin is characterized by a dumbbell shape, featuring two distinct globular domains, the N-terminal and C-terminal lobes, connected by a flexible central helix. nih.govannualreviews.orgnih.gov Each of these lobes contains two "EF-hand" motifs, which are specialized helix-loop-helix structures responsible for binding Ca²⁺ ions. frontiersin.orgnih.govannualreviews.org Consequently, a single calmodulin molecule can bind up to four calcium ions. This binding induces a significant conformational change in the protein, exposing hydrophobic surfaces that are crucial for its interaction with a multitude of target proteins. annualreviews.org The N- and C-terminal domains exhibit different affinities for Ca²⁺, allowing for a graded response to varying intracellular calcium levels. researchgate.netnih.gov

Rationale for Investigating Proteolytic Fragments of Calmodulin in Mechanistic Studies

To dissect the complex mechanisms of calmodulin's function, researchers often utilize proteolytic fragments of the protein. The dumbbell structure of calmodulin, with its two distinct lobes connected by a flexible linker, lends itself to controlled enzymatic cleavage, which can separate the N-terminal and C-terminal domains. nih.govnih.gov This approach allows for the isolated study of each lobe's specific contributions to target protein binding and activation.

Historical Development and Significance of Calmodulin (78-148) Studies

Identification of Calmodulin (78-148) as a C-Terminal Lobe Fragment

The fragment known as calmodulin (78-148) was identified as the C-terminal half of the full-length protein through controlled proteolytic digestion, most commonly using trypsin. nih.govnih.govcapes.gov.brplos.org This enzymatic cleavage, when performed in the presence of Ca²⁺, yields two major fragments: the N-terminal lobe (residues 1-77 or 1-75) and the C-terminal lobe (residues 78-148). nih.govnih.govnih.gov The fragment spanning residues 78-148 contains the two high-affinity Ca²⁺-binding sites of calmodulin. nih.gov

The identity of the C-terminal lobe fragment was confirmed using various biochemical techniques. For example, UV absorbance spectroscopy can be used to identify this fragment specifically because it contains calmodulin's only two tyrosine residues, Tyr-99 and Tyr-138. plos.org Further characterization and structural studies, including two-dimensional nuclear magnetic resonance (NMR), have provided detailed insights into the hydrogen bonding and conformation of the isolated calmodulin (78-148) fragment. researchgate.netannualreviews.orgacs.org

Contribution of Fragment Studies to Understanding Calmodulin Lobes

The investigation of proteolytic fragments, particularly calmodulin (78-148), has been instrumental in elucidating the distinct functional roles of the N- and C-terminal lobes of calmodulin. Studies have shown that the two lobes can interact with target proteins independently and contribute differently to binding and activation. nih.govnih.gov

Research on the interaction of calmodulin fragments with various enzymes has revealed that the C-terminal lobe (78-148) often plays a primary role in the initial binding to target proteins. nih.govnih.gov For example, in the activation of enzymes like myosin light chain kinase and neural nitric oxide synthase, the C-terminal lobe (represented by fragment TRCII, residues 78-148) binds first to a specific site on the enzyme. nih.gov This initial interaction is then followed by the binding of the N-terminal lobe. nih.gov

Furthermore, studies using fragments have demonstrated that the C-terminal domain (78-148) has a higher affinity for certain target proteins, such as caldesmon and calponin, compared to the N-terminal domain. nih.gov Stopped-flow fluorescence experiments with the 78-148 fragment have shown that the rate of conformational change associated with calcium release from the high-affinity sites in the C-terminal half is not influenced by the N-terminal part of the molecule. nih.gov In contrast, for other enzymes like Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), the N-terminal lobe, not the C-terminal lobe, was found to be sufficient for partial activation and autophosphorylation. nih.gov These differential findings, made possible by studying isolated fragments, highlight the sophisticated and target-specific mechanisms of calmodulin regulation.

Research Data on Binding Affinities

The following table summarizes the apparent dissociation constants (Kd) for the interaction of intact calmodulin and its tryptic fragments with various target proteins, illustrating the differential binding contributions of the N- and C-terminal lobes.

Interacting MoleculesApparent Dissociation Constant (Kd) in µM
Interaction with Caldesmon
Intact Calmodulin0.23 nih.gov
TR1C (N-terminal fragment, 1-77)11.9 nih.gov
TR2C (C-terminal fragment, 78-148)4.6 nih.gov
TR3E (C-terminal peptide, 107-148)23.9 nih.gov
TR1E (N-terminal peptide, 1-106)>60 nih.gov
Interaction with Calponin
Intact Calmodulin1.3 nih.gov
TR1C (N-terminal fragment, 1-77)41 nih.gov
TR2C (C-terminal fragment, 78-148)3.8 nih.gov
TR3E (C-terminal peptide, 107-148)12.1 nih.gov
TR1E (N-terminal peptide, 1-106)>60 nih.gov
Interaction with Skeletal Muscle Myosin Light Chain Kinase (skMLCK)
TRCII (C-terminal fragment, 78-148) to Site A0.3 nih.gov
TRCI (N-terminal fragment, 1-75) to Site B3 nih.gov
Interaction with Gizzard Smooth Muscle Myosin Light Chain Kinase (gMLCK)
TRCII (C-terminal fragment, 78-148) to Site A1.2 nih.gov
TRCI (N-terminal fragment, 1-75) to Site B0.8 nih.gov
Interaction with Neural Nitric Oxide Synthase (nNOS)
TRCII (C-terminal fragment, 78-148) to Site A0.01 (10 nM) nih.gov
TRCI (N-terminal fragment, 1-75) to Site B150 nih.gov

Properties

CAS No.

131588-12-0

Molecular Formula

C7H10O2

Synonyms

calmodulin (78-148)

Origin of Product

United States

Structural Characterization and Conformational Dynamics of Calmodulin 78 148

Methodologies for High-Resolution Structural Elucidation

High-resolution structural information for calmodulin (78-148) has been primarily obtained through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These complementary techniques offer distinct advantages in characterizing the protein's structure and dynamics in solution and crystalline states, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Calmodulin (78-148)

NMR spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of proteins in solution, providing insights into their behavior under physiological conditions. Early NMR studies on calmodulin utilized tryptic fragments, including the 78-148 fragment, to simplify spectral analysis and assign resonances to specific regions of the protein. scilit.comnih.govnih.gov

Assigning the observed NMR signals (resonances) to specific atoms within the protein sequence is the critical first step in determining a protein's structure by NMR. For calmodulin (78-148), this process has involved various strategies, particularly as NMR techniques advanced.

Early studies relied on 1D and 2D 1H NMR, often using tryptic fragments like TR2C (78-148) to reduce spectral complexity compared to the full-length protein. scilit.comnih.govnih.gov Comparison of the spectra of the fragments with that of intact calmodulin aided in assigning resonances to specific sequences. scilit.comnih.govcapes.gov.brcore.ac.uk

With the advent of heteronuclear NMR, incorporating isotopes such as 15N and 13C became standard practice for larger proteins like calmodulin. Uniform labeling with 15N and/or 13C, or selective labeling of specific amino acids, significantly improved spectral resolution and enabled the use of multidimensional NMR experiments. utoronto.ca These techniques, such as 3D heteronuclear NMR, allow for the correlation of resonances from different nuclei (e.g., 1H, 15N, 13C), which is essential for sequence-specific assignments, particularly in proteins rich in α-helical structure like calmodulin, where chemical shift dispersion can be narrow. utoronto.ca

Specific experiments like 1H-15N correlation spectra are used to identify correlations corresponding to peptide backbone amide groups, providing 1H and 15N chemical shifts. utoronto.ca Selective labeling of amino acids can confirm residue types, aiding in the analysis of 3D spectra. utoronto.ca Simultaneous selective labeling with both 15N and 13C can provide unique backbone assignments, facilitating sequential assignment. utoronto.ca

Studies on the TR2C fragment (residues 78-148) using 2D 1H NMR provided assignments for side-chain proton resonances, and later 2D techniques were used to obtain backbone and side-chain proton assignments in both the presence and absence of Ca2+. researchgate.net

Once resonance assignments are made, structural information is derived from various NMR parameters, including chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).

Chemical shifts, particularly of alpha-carbon and carbonyl carbons, are sensitive indicators of secondary structure. Deviations from random coil values can be used to predict the location of helices and strands. researchgate.net Analysis of chemical shift patterns has been used to infer the secondary structure of calmodulin fragments. scilit.com

NOEs provide information about the spatial proximity of protons. Short-range NOEs (e.g., between adjacent residues) help define secondary structure elements, while long-range NOEs provide constraints for determining the tertiary fold of the protein. scilit.com Analysis of NOE effects in the calmodulin (78-148) fragment has indicated that its conformation is very close to that of the C-terminal domain within the native protein, both in the presence and absence of Ca2+. scilit.comnih.gov

The C-terminal domain (78-148) is known to contain two EF-hand motifs, each consisting of a helix-loop-helix structure. nih.goviucr.orgrcsb.orgplos.orgnih.gov These motifs are the primary calcium-binding sites in this fragment. NMR studies have shown that the 78-148 fragment retains the characteristic EF-hand structure and calcium-binding properties similar to those in intact calmodulin. nih.govcapes.gov.br

Tertiary structure determination involves using distance restraints derived from NOEs, along with dihedral angle restraints from coupling constants and chemical shifts, as input for structure calculation algorithms. These calculations generate an ensemble of structures that are consistent with the experimental data. The solution structure of the Ca2+-saturated C-terminal domain of calmodulin has been refined using residual dipolar couplings, which provide information about the orientation of internuclear vectors relative to an external alignment frame, offering valuable long-range structural constraints. rcsb.orgresearchgate.net

NMR relaxation experiments (e.g., 15N R1, R2, and NOE) are used to probe the dynamics of the protein backbone on various timescales. These experiments provide information about the flexibility and internal motions of individual residues. researchgate.netnih.govresearchgate.net

Studies on the backbone dynamics of calmodulin, including the C-terminal domain, have revealed that while the globular domains are relatively rigid, the linker region connecting the two lobes exhibits considerable flexibility. researchgate.netresearchgate.netannualreviews.org Although the 78-148 fragment represents only the C-terminal lobe and part of the linker, studies on the full-length protein and fragments have shown that the C-terminal domain tumbles somewhat independently from the N-terminal domain, with a slightly shorter correlation time, consistent with its smaller size. researchgate.net

Analysis of 15N relaxation parameters (T1, T2, and NOE) for the backbone amide groups provides order parameters (S2) and effective internal correlation times (τe), which quantify the amplitude and timescale of motions. nih.gov These studies have shown that the main chain dynamics of calmodulin can be largely unresponsive to certain mutations, while side-chain dynamics, particularly of methyl-bearing residues, can be more sensitive indicators of subtle structural and dynamic perturbations. nih.gov

NMR has also been used to study the conformational changes and dynamics of the C-terminal domain upon binding of metal ions like Ca2+ and Mg2+. nih.gov While Ca2+ binding induces a significant "open" conformation, Mg2+ binding stabilizes a more "closed" form, and NMR signal broadening upon Mg2+ binding indicates slow conformational fluctuations. nih.gov

X-ray Crystallography of Calmodulin (78-148) and Its Complexes

X-ray crystallography provides a high-resolution time-averaged snapshot of a protein's structure in the crystalline state. While it doesn't capture dynamics in solution as directly as NMR, it is invaluable for obtaining detailed atomic coordinates. Crystal structures of the calmodulin (78-148) fragment, both alone and in complex with ligands or target peptides, have been determined. nih.goviucr.orgrcsb.orgproteopedia.orgrcsb.org

The process of determining a protein crystal structure involves several steps: crystallization of the protein, collection of X-ray diffraction data from the crystal, determination of the electron density map using phasing methods, building an atomic model into the electron density, and refinement of the model against the diffraction data.

For the calmodulin (78-148) fragment (TR2C), crystal structures have been solved by molecular replacement, using existing structures of calmodulin or its domains as starting models. nih.goviucr.orgrcsb.org Diffraction data are collected to high resolution (e.g., 1.7 Å), providing detailed information about the atomic arrangement. nih.goviucr.orgrcsb.org

Refinement involves adjusting the atomic coordinates and other parameters to minimize the difference between the observed diffraction data and the data calculated from the model. This is typically assessed by crystallographic R-factors (R and Rfree). Lower R-factors indicate a better fit of the model to the data. For the TR2C fragment structure (PDB entry 1fw4), the refinement was carried out to R values of 21.8% (Rfree = 22.0%) using data in the 20.0-1.7 Å range. nih.goviucr.orgrcsb.org

Crystal structures of the calmodulin (78-148) fragment show that its secondary structure, consisting of a pair of EF-hand motifs with two calcium-binding sites, is similar to the corresponding motifs in intact calmodulin. nih.goviucr.orgrcsb.org However, comparisons with the full-length protein have revealed some differences, such as the relative positioning of helices and conformations of the loops connecting the EF-hands. nih.goviucr.orgrcsb.org Crystal structures of complexes with target peptides further illustrate how the C-terminal domain of calmodulin interacts with its binding partners, often undergoing conformational changes upon binding. nih.govpnas.org

Data from crystal structure refinements typically include resolution, R-factors, and metrics for model quality such as bond lengths and angles.

PDB IDConstructResolution (Å)R-value (%)Rfree (%)Ligands
1FW4Calmodulin (78-148)1.721.822.0Ca2+

Comparison of crystal structures of the isolated C-terminal domain with those of intact calmodulin or calmodulin-target complexes provides insights into the conformational flexibility of this domain and how it adapts upon binding to targets. nih.govpnas.org For instance, the C-lobe can adopt different conformations (e.g., open or semi-open) depending on the bound ligand or target protein. nih.govpnas.org

Comparison with Solution Structures and Intact Calmodulin

The C-terminal lobe of calmodulin (residues 78-148) exhibits structural and dynamic properties that are both similar to and distinct from the intact, full-length calmodulin and its solution structures. The two globular domains of calmodulin, including the C-terminal domain, can fold independently. nih.gov The calcium-binding affinity and the calcium-induced structural changes within the isolated C-terminal domain are generally equivalent to those observed in the corresponding lobe within intact calmodulin. nih.gov

While the N-lobe often displays a nearly identical structure across different complexes, the C-lobe shows more variability depending on the bound target protein, highlighting the dynamic nature of this domain and its adaptability in target recognition. nih.govplos.org Solution structures of apo (calcium-free) calmodulin reveal that the helices forming the EF-hands are collapsed in a compact orientation, and the central linker is disordered. wikipedia.orgnih.gov Upon calcium saturation, the EF-hand helices adopt an open conformation, and the central linker can form an extended alpha-helix in crystal structures, although it remains largely disordered in solution. wikipedia.orgnih.gov The C-terminal domain generally exhibits a higher binding affinity for calcium ions compared to the N-terminal domain. nih.govwikipedia.orgnih.govpnas.org

Cryo-Electron Microscopy (Cryo-EM) Approaches for Multi-Protein Assemblies Involving Calmodulin (78-148) (Theoretical/Future Direction)

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the structures of large protein complexes and multi-protein assemblies. While direct, high-resolution Cryo-EM structures focusing solely on the calmodulin (78-148) fragment in isolation are less common due to its smaller size compared to typical Cryo-EM targets, the technique holds significant theoretical and future potential for studying multi-protein assemblies involving the C-terminal lobe of calmodulin.

Cryo-EM has been successfully used to visualize full-length calmodulin in complex with larger target proteins and ion channels. mdpi.compnas.orgnih.govnih.gov These studies provide insights into how calmodulin, including its C-terminal lobe, interacts within the context of larger cellular machinery. For example, Cryo-EM images have captured calmodulin bridging different subunits of ion channels, revealing unconventional interactions involving the C-lobe. mdpi.com

Future Cryo-EM studies could focus on reconstituting specific multi-protein complexes known to interact with the calmodulin C-terminal lobe (78-148) or assemblies where this fragment plays a crucial structural or regulatory role. This could involve complexes with target proteins that primarily interact with the C-lobe or larger signaling platforms where the C-terminal domain's position and conformation are critical for assembly and function. Cryo-EM could potentially reveal the precise binding interfaces, the conformational state of the C-terminal lobe within the assembly, and how its interaction with other proteins is modulated by calcium or other factors. The technique is particularly valuable for visualizing the dynamic nature of these complexes, potentially capturing different conformational states adopted by the C-terminal lobe within the assembly. nih.gov Although obtaining high-resolution detail for the relatively small 78-148 fragment within a large assembly might remain challenging, sub-tomogram averaging or focused classification approaches could potentially improve the resolution of the C-terminal lobe within these larger complexes.

Intrinsic Structural Features of Calmodulin (78-148)

The calmodulin (78-148) fragment constitutes the C-terminal globular lobe of the protein, possessing distinct intrinsic structural features that are crucial for its function, particularly its calcium binding and target interaction.

Organization of EF-Hand Motifs within the C-Terminal Lobe

The C-terminal lobe of calmodulin (78-148) contains two canonical EF-hand calcium-binding motifs, specifically EF-hands III and IV. wikipedia.orgcapes.gov.brcore.ac.uk Each EF-hand motif is characterized by a helix-loop-helix structure. nih.govmdpi.comacs.orgmdpi.comprinceton.edu The EF-hand loop, typically consisting of 12 amino acid residues, is responsible for coordinating a calcium ion. nih.govmdpi.comacs.org Calcium is chelated by oxygen atoms from specific residues within this loop, typically in a pentagonal bipyramidal arrangement. nih.govmdpi.com

Helical Content and Arrangement of Alpha-Helices

The calmodulin (78-148) fragment is predominantly alpha-helical in structure. virginia.edumdpi.comutoronto.ca Within the C-terminal lobe, there are typically four alpha-helices, often labeled as helices E, F, G, and H, corresponding to the helices flanking EF-hands III and IV. utoronto.ca These helices are arranged in a specific manner to form the globular structure of the C-terminal domain.

In the calcium-free (apo) state, the helices within each lobe are collapsed, contributing to a more compact conformation. wikipedia.orgnih.govucl.ac.uk Upon calcium binding, significant structural rearrangements occur. wikipedia.orgnih.govpnas.orgnih.gov The helices associated with the EF-hand motifs undergo changes in their interhelical angles, leading to an "open" conformation. wikipedia.orgpnas.org This conformational change involves the helices bending away from the central region, exposing hydrophobic residues that were previously buried. ucl.ac.uk

While full-length calmodulin in its calcium-bound state can adopt an extended dumbbell shape with a central alpha-helix connecting the two lobes, the isolated C-terminal lobe (78-148) primarily consists of the helical elements that form its globular structure and calcium-binding sites. wikipedia.orgvirginia.edurcsb.org The precise arrangement and relative orientation of these helices within the C-terminal lobe are critical for its function, influencing calcium binding cooperativity and the presentation of hydrophobic surfaces for target interaction.

Identification and Characterization of Hydrophobic Patches

A key intrinsic structural feature of the calmodulin (78-148) fragment, particularly in its calcium-bound state, is the presence of exposed hydrophobic patches. wikipedia.organnualreviews.orgplos.orgcore.ac.uknih.govplos.org In the calcium-free state, hydrophobic amino acid residues within the C-terminal lobe are largely buried in the interior of the domain, forming a hydrophobic core. nih.govutoronto.ca

Calcium binding to the EF-hand motifs induces a conformational change that leads to the exposure of these hydrophobic residues on the surface of the C-terminal lobe. wikipedia.organnualreviews.orgplos.orgnih.govpnas.orgcore.ac.uknih.govplos.org These exposed hydrophobic patches are crucial for the interaction of calmodulin with its diverse array of target proteins and peptides. wikipedia.organnualreviews.orgplos.orgcore.ac.uknih.govplos.org

The hydrophobic interfaces in the C-lobe that interact with target proteins are formed by residues, notably methionine residues, from the alpha-helices of the domain. nih.govplos.orgplos.org Methionine side chains, particularly their terminal ε-methyl groups, are significantly involved in target binding, and their presence is essential for these interactions. plos.orgplos.org The hydrophobic patches on the C-terminal lobe, along with those on the N-terminal lobe, provide adaptable surfaces that can interact with complementary hydrophobic segments on target proteins, which often form basic amphiphilic alpha helices. wikipedia.orgvirginia.edunih.gov This hydrophobic interaction is a primary driving force for calmodulin's binding to many of its targets. wikipedia.orgplos.orgnih.govupenn.edufrontiersin.org

Conformational Dynamics and Flexibility of Calmodulin (78-148)

The calmodulin (78-148) fragment, as the C-terminal lobe of calmodulin, exhibits significant conformational dynamics and flexibility, both in isolation and when bound to calcium or target proteins. While the full-length protein is known for the high flexibility of its central linker, the individual lobes also undergo dynamic changes. wikipedia.orgacs.orgfrontiersin.orgacs.org

Calcium binding is a primary trigger for conformational changes in the C-terminal lobe. The transition from the calcium-free (closed) to the calcium-bound (open) conformation involves alterations in the interhelical angles of the EF-hand motifs and the exposure of hydrophobic surfaces. wikipedia.orgnih.govpnas.org Kinetic studies have shown that the conformational changes in the C-terminal lobe upon calcium binding occur on a specific timescale, with characteristic time constants around 490 μs. pnas.org This is notably faster than the conformational changes observed in the N-terminal lobe (around 20 ms), suggesting differential dynamics between the two domains. pnas.org

The C-terminal lobe's flexibility allows it to adapt to the varied structures of its target proteins. wikipedia.orgplos.orgmdpi.com While binding to target peptides often induces a more compact conformation of full-length calmodulin, the C-terminal lobe itself can still exhibit flexibility within the complex. wikipedia.orgnih.govannualreviews.org Molecular dynamics simulations and NMR studies have provided insights into the dynamic nature of the C-terminal domain, revealing conformational fluctuations even in the calcium-bound state or when bound to targets. nih.govnih.gov

The dynamics of the C-terminal lobe are crucial for its function in recognizing and binding a diverse range of target proteins. The ability of the hydrophobic patches to adapt to the complementary surfaces of targets is directly linked to the inherent flexibility of the domain. wikipedia.orgplos.org Furthermore, the dynamics of the C-lobe can be influenced by the binding of other ions like magnesium, which can stabilize its folded structure but also lead to slow conformational fluctuations. nih.gov

Calcium-Dependent Conformational Transitions (Closed to Open)

Calcium binding to the EF-hand motifs within the calmodulin (78-148) fragment triggers a series of conformational changes. Each EF-hand motif consists of a helix-loop-helix structure, and Ca²⁺ binding alters the interhelical angles within these motifs. nih.govuni.lu This leads to a transition from a more compact, "closed" conformation in the absence of calcium (apo state) to a more extended, "open" conformation when calcium is bound (holo state). nih.govidrblab.net The open conformation exposes hydrophobic patches on the surface of the domain that are crucial for interacting with target proteins. wikipedia.orgnih.govidrblab.netuni.luchemsrc.com

The kinetics of these calcium-induced conformational changes in the C-terminal domain have been studied using techniques such as stopped-flow fluorescence. The characteristic time constant for the transitions in the C-terminal domain is approximately 490 µs. nih.gov This is significantly faster than the conformational changes observed in the N-terminal domain (around 20 ms), indicating that the C-terminal domain responds more rapidly to increases in calcium concentration. nih.gov The C-terminal domain generally exhibits a higher affinity for Ca²⁺ compared to the N-terminal domain. nih.govrcsb.org Studies on the calcium dissociation kinetics from the 78-148 fragment have shown a monophasic fluorescence decrease, and the rate of the associated conformational change is not influenced by the presence of the N-terminal half of the molecule. nih.govrcsb.org

The C-terminal domain can exhibit conformational dynamics even in the absence of Ca²⁺, with transitions between closed (apo) and open (hololike) conformers, and potentially a partially unfolded state, occurring on a microseconds timescale. idrblab.net

Ligand-Induced Structural Rearrangements

Beyond calcium, the binding of various target proteins or small organic molecules to calmodulin (including the C-terminal domain) induces further large-scale conformational changes that are distinct for each interacting partner. In the calcium-bound state, the exposed hydrophobic surfaces of the C-terminal domain serve as interaction sites for target proteins. wikipedia.orgnih.govidrblab.netuni.luchemsrc.com The interaction with target peptides often results in a more compact conformation of calmodulin compared to the unbound calcium-saturated state.

The C-terminus of calmodulin has been suggested to exhibit relatively fixed conformations for protein binding, often leading to more compact binding modes. uni.lu The binding of target proteins to the C-terminal domain can induce structural rearrangements within the target proteins themselves, leading to their activation. rcsb.org The interaction involves extensive contacts between the hydrophobic patches of calmodulin and complementary regions on the target protein. wikipedia.org

Molecular Dynamics (MD) Simulations of Calmodulin (78-148) Dynamics

Molecular dynamics (MD) simulations have been extensively used to investigate the dynamic behavior of calmodulin, including the C-terminal domain (78-148), at an atomic level. chemsrc.com These simulations provide insights into the flexibility and conformational landscape of the protein fragment over time.

MD simulations have indicated that the C-terminal domain, particularly in the calcium-bound state, tends to behave more like a rigid body compared to the N-terminal domain or the flexible central linker. Its structural fluctuations in the calcium-bound state have been shown to converge rapidly in simulations, remaining relatively close to the initial crystal structure.

MD simulations allow for the analysis of global conformational shifts in the C-terminal domain. While the domain itself shows less large-scale movement compared to the inter-domain reorientation of the full protein, simulations can capture transitions between different substates. For instance, simulations have explored the equilibrium between closed, open, and potentially unfolded states of the C-terminal domain, particularly in the absence of calcium. idrblab.net

Environmental conditions, such as pH and ionic strength, can influence the distribution of conformational populations sampled by calcium-loaded calmodulin, and MD simulations can reveal how these conditions affect the dynamics of the domains. Perturbations, such as specific mutations, have been shown in simulations to affect the dynamics of the C-lobe by influencing fluctuations within its EF-hand helices.

Within the C-terminal domain (78-148), MD simulations can provide detailed information on the fluctuations between the alpha-helices that form the EF-hand motifs. nih.gov Calcium binding induces rearrangements of these helices. nih.govuni.lu While the C-terminal domain itself is considered relatively rigid compared to the central linker, simulations can still reveal subtle movements and changes in inter-helical angles within the domain.

Although the focus of this article is the isolated C-terminal domain, it's important to note that in the context of the full-length protein, MD simulations also examine the inter-domain fluctuations between the N- and C-terminal lobes. These simulations show that the two domains can move relative to each other, with fluctuations in interdomain distances and angles, facilitated by the flexible central linker. While the C-terminal domain's internal structure is relatively stable when calcium-bound, its orientation and position relative to the N-terminal domain are dynamic, which is crucial for binding diverse targets. chemsrc.com

Table 1: Kinetic Rates of Calcium-Induced Conformational Changes

Calmodulin DomainProcessCharacteristic Time ConstantTemperatureReference
C-terminal (78-148)Ca²⁺-induced conformational transition≈490 µsNot specified nih.gov
N-terminal (1-77)Ca²⁺-induced conformational transition≈20 msNot specified nih.gov

Table 2: Conformational States and Dynamics of the C-terminal Domain (78-148)

State(s) ExploredCalcium Binding StatusKey CharacteristicsRelevant TechniquesReference
Closed (Apo)Ca²⁺-freeMore compact conformation.NMR, MD Simulations nih.govidrblab.net
Open (Holo)Ca²⁺-boundMore extended conformation, exposure of hydrophobic patches.NMR, Fluorescence, MD Sims nih.govnih.govidrblab.net
Partially Unfolded (Apo)Ca²⁺-freeSuggested as a possible state in equilibrium with folded conformers.Coarse-grained modeling idrblab.net
Conformational FluctuationsBothMicrosecond to millisecond timescale dynamics triggered by thermal fluctuations.NMR, MD Simulations idrblab.net

Molecular Recognition and Binding Mechanisms of Calmodulin 78 148

Calcium Ion Coordination and Binding Kinetics within Calmodulin (78-148)

The binding of calcium ions to the EF-hand motifs within the C-terminal lobe is a highly regulated process characterized by specific stoichiometry, cooperativity, and distinct kinetic rates.

Stoichiometry and Cooperativity of Calcium Binding

The C-terminal lobe (residues 78-148) contains two EF-hand motifs, and thus binds two calcium ions. nih.govresearchgate.netacs.org Calcium binding to these sites exhibits positive cooperativity within the C-terminal lobe. nih.govresearchgate.netacs.org This means that the binding of one calcium ion to an EF-hand in the C-lobe increases the affinity of the other EF-hand in the same lobe for calcium. Studies on tryptic fragments of calmodulin have shown that the isolated C-terminal domain retains the calcium binding properties observed in the intact molecule, including positive cooperativity. researchgate.net The C-terminal lobe generally exhibits a higher apparent affinity for calcium compared to the N-terminal lobe. nih.govresearchgate.net While cooperativity is observed within each lobe, there is also evidence of allostery involving all four EF-hands in the full-length protein. acs.org

Kinetics of Calcium Association and Dissociation

Table 1: Approximate Calcium Dissociation Rate Constants from Calmodulin Lobes

Calmodulin StateLobeApproximate koff (s⁻¹)Reference
Peptide-free CaMN-lobe>500 acs.orgpnas.org
Peptide-free CaMC-lobe~8-10 acs.orgpnas.org
CaM bound to target peptide (example)N-lobeReduced (e.g., to 8) acs.org
CaM bound to target peptide (example)C-lobeReduced (e.g., to 1) acs.org

Note: These values can vary depending on temperature, ionic strength, and the specific target protein bound.

Role of Specific Residues in Calcium Ligand Coordination

Calcium ions are coordinated within the EF-hand loops by oxygen atoms provided by specific amino acid residues. mdpi.comnih.gov The EF-hand motif typically involves a 12-residue loop where six residues contribute oxygen ligands for calcium coordination. mdpi.comnih.gov These coordinating residues are typically found at specific positions within the loop, often referred to as positions 1, 3, 5, 7, 9, and 12. frontiersin.orgmdpi.com Aspartate residues are frequently found at positions 1 and 3, while a glutamate (B1630785) residue is often present at position 12. nih.govpnas.org These acidic residues provide carboxylate oxygen atoms for coordination. nih.govpnas.org The backbone carbonyl oxygen of the residue at position 7 also participates in calcium binding. mdpi.comnih.gov The coordination geometry is typically pentagonal bipyramidal. frontiersin.orgmdpi.com While the EF-hand motifs in both lobes share conserved features, subtle differences in the coordinating residues and their environment contribute to the distinct calcium binding affinities and kinetics of the N and C-terminal lobes. nih.govpnas.org

Interaction with Calmodulin-Binding Domains (CaMBDs) of Target Proteins

Upon binding calcium, the C-terminal lobe of calmodulin undergoes a conformational change that exposes hydrophobic patches, enabling it to interact with complementary hydrophobic and basic regions within calmodulin-binding domains (CaMBDs) of target proteins. virginia.edupnas.orgmdpi.complos.orgliverpool.ac.uk

Specificity and Promiscuity in Calmodulin (78-148)-Target Interactions

Calmodulin is known for its ability to interact with a remarkably large number of diverse target proteins (over 300). nih.govplos.org This apparent promiscuity coexists with a degree of specificity. plos.org The C-terminal lobe appears to contribute to the selectivity of calmodulin's interactions. plos.org While the N-terminal lobe might be involved in initial, more flexible interactions, the C-terminal lobe's binding appears more selective and can facilitate "deep" binding to target proteins. plos.org The exposed hydrophobic residues, particularly methionines, on the surface of the calcium-bound C-lobe are crucial for these interactions. utoronto.camdpi.comnih.gov The variability in the sequences of CaMBDs across different target proteins, despite the high conservation of calmodulin itself, is a key aspect of how CaM can bind to such a wide range of targets. virginia.edu The specific conformational state of the C-terminal lobe upon calcium binding influences its ability to interact with different target proteins. plos.orgnih.gov

Mechanisms of Recognition and Binding to Amphipathic Helices

Many CaMBDs in target proteins adopt an amphipathic alpha-helical structure upon binding to calcium-bound calmodulin. virginia.edumdpi.comnih.gov These helices have a face with hydrophobic residues and an opposite face with basic residues. virginia.edu The hydrophobic surface of the calcium-bound C-terminal lobe of calmodulin is well-suited for interacting with the hydrophobic face of these amphipathic helices. virginia.edu The interaction often involves the two lobes of calmodulin wrapping around the target helix. utoronto.camdpi.comwikipedia.org Studies using the isolated C-terminal fragment (78-148) have demonstrated its ability to bind to amphipathic peptides like mastoparan (B549812) X and melittin (B549807) in a calcium-dependent manner, inducing helicity in these peptides. nih.gov This binding is accompanied by changes in the fluorescence properties of the peptides, consistent with their tryptophan residues being shielded from the solvent upon binding to the hydrophobic environment of the C-lobe. nih.gov The interaction mechanism can be described as a "conformational and mutually induced fit," where both calmodulin and the target peptide undergo conformational changes upon binding. wikipedia.org

Table 2: Key Features of Calmodulin (78-148) - Target Interaction

FeatureDescriptionReferences
Calcium DependenceBinding to target proteins is typically dependent on calcium binding to CaM. nih.govutoronto.caplos.org
Hydrophobic InteractionExposed hydrophobic surfaces on the C-lobe interact with target proteins. virginia.edupnas.orgutoronto.caplos.org
Amphipathic HelicesMany target CaMBDs form amphipathic alpha-helices upon binding. virginia.edumdpi.comnih.gov
Induced FitBoth CaM and target undergo conformational changes upon binding. wikipedia.org
Lobe ContributionC-lobe contributes to selectivity and "deep" binding. plos.org

Thermodynamic and Kinetic Parameters of Binding

The binding of calmodulin (78-148) to its targets is characterized by specific thermodynamic and kinetic parameters that reflect the affinity and dynamics of these interactions. Studies have investigated the binding of this fragment to various proteins and peptides, revealing varying affinities. For instance, the tryptic fragment TR2C (residues 78-148) interacts with caldesmon and calponin with apparent dissociation constants (Kd) of 4.6 µM and 3.8 µM, respectively, in the presence of Ca2+. absin.cn These values indicate a notable affinity of the C-terminal fragment for these cytoskeletal proteins, with the C-terminal part having the highest contribution for caldesmon and calponin binding compared to the N-terminal fragment (residues 1-77). absin.cnnih.gov

Amphiphilic peptides such as mastoparan X, Polistes mastoparan, and melittin exhibit Ca2+-dependent binding to calmodulin (78-148) with apparent dissociation constants reported to be less than 0.2 µM. nih.govmims.com This high affinity suggests that the C-terminal domain contains key recognition elements for these types of peptides.

Kinetic studies, particularly using stopped-flow fluorescence with probes like 2-p-toluidinylnaphthalene sulfonate (TNS), have examined the dynamics of calcium release from the calmodulin (78-148) fragment. nih.govcuhk.edu.cnresearchgate.net The fragment 78-148 contains a calcium-dependent TNS-binding site. nih.govcuhk.edu.cn The rate of the monophasic fluorescence decrease observed with fragment 78-148 upon calcium dissociation was found to be identical to the slow phase of the biphasic decrease observed with intact calmodulin, indicating that the rate of the conformational change associated with calcium release from the high-affinity sites in the C-terminal half is not influenced by the N-terminal half. nih.govcuhk.edu.cn Observed rate constants (kobs) for calcium dissociation from fragment 78-148 were approximately 10.7 s-1 at 25°C and 3.5 s-1 at 10°C. nih.govcuhk.edu.cn

Thermodynamic analyses of calcium binding to the isolated C-terminal domain (residues 78-148) have shown positive cooperativity within this globular domain at various ionic strengths. qyaobio.com The free energy of binding two Ca2+ ions to the C-terminal domain is approximately 21 kJ·mol-1 at 150 mM KCl. qyaobio.com

TargetCalmodulin FragmentApparent Kd (µM)ConditionsReference
Caldesmon78-148 (TR2C)4.6+ Ca2+ absin.cn
Calponin78-148 (TR2C)3.8+ Ca2+ absin.cn
Mastoparan X78-148< 0.2+ Ca2+ nih.govmims.com
Polistes mastoparan78-148< 0.2+ Ca2+ nih.govmims.com
Melittin78-148< 0.2+ Ca2+ nih.govmims.com
InteractionCalmodulin Fragmentkobs (s-1) @ 25°Ckobs (s-1) @ 10°CConditions (Calcium Dissociation)Reference
Conformational change (Ca2+ release from high-affinity sites)78-148~10.7~3.5Measured by TNS fluorescence nih.govcuhk.edu.cn

Calmodulin (78-148) Interactions with Other Regulatory Molecules

The calmodulin (78-148) fragment's ability to interact with various molecules is central to its function as a calcium sensor and modulator. These interactions can be influenced by the presence of small molecules, peptides, and post-translational modifications.

Modulation by Small Molecule Ligands and Peptides

The C-terminal fragment (78-148) is known to bind to basic amphiphilic peptides, such as mastoparan X, Polistes mastoparan, and melittin, in a Ca2+-dependent manner. nih.govmims.com This binding is associated with significant changes in the peptides' fluorescence spectra and anisotropy, consistent with their insertion into a more apolar environment. nih.govmims.com The interaction also leads to the induction of considerable helicity in these peptides, which are predominantly random coil in aqueous solution. nih.govmims.com These findings suggest that the high-affinity peptide binding site characteristics of intact calmodulin are largely retained in the 78-148 fragment. mims.com

The fragment 78-148 also contains a calcium-dependent binding site for the hydrophobic fluorescent probe TNS. nih.govcuhk.edu.cn This indicates the presence of a hydrophobic region within this fragment that becomes accessible upon calcium binding, a characteristic feature of calmodulin's interaction with many targets. wikipedia.orgfishersci.ca

Effects of Post-Translational Modifications on Binding

Post-translational modifications (PTMs) can significantly impact the function of calmodulin, including the binding properties of its fragments. Phosphorylation of the calmodulin (78-148) fragment by a partially purified protein kinase from bovine brain has been observed, with 32P incorporation primarily occurring in threonine residues. zhanggroup.org Although the extent of phosphorylation was less than that seen with the 1-106 fragment, this indicates that the 78-148 region is a substrate for phosphorylation. zhanggroup.org

Interaction with Lipid Bilayers and Membrane Mimics

While extensive research exists on the interaction of full-length calmodulin with lipid bilayers and membrane mimics, studies specifically focused on the isolated calmodulin (78-148) fragment's direct interaction with these structures are less prevalent in the provided search results. However, the principles governing calmodulin-lipid interactions are relevant to the properties of the 78-148 fragment.

Calmodulin's interaction with lipid bilayers is typically calcium-dependent and involves the exposure of hydrophobic patches upon calcium binding, which then interact with the lipid environment. wikipedia.orgfishersci.ca The 78-148 fragment contains the C-terminal globular domain with its EF-hand motifs and associated hydrophobic surfaces that become exposed in the presence of calcium. wikipedia.org The observation that the 78-148 fragment binds the hydrophobic probe TNS in a calcium-dependent manner supports the presence of an accessible hydrophobic site within this fragment, capable of interacting with hydrophobic environments like those presented by lipid membranes or mimics. nih.govcuhk.edu.cn

Advanced Methodologies and Computational Approaches in Calmodulin 78 148 Research

Biophysical Techniques for Quantitative Analysis

Biophysical techniques are essential for characterizing the quantitative aspects of how calmodulin (78-148) interacts with calcium ions and its diverse target proteins. These methods provide thermodynamic, kinetic, and structural information at a molecular level.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Data

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during molecular binding events, providing a complete thermodynamic profile of the interaction. For calmodulin (78-148), or the C-terminal lobe (TR2C), ITC can be employed to quantify the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) associated with calcium binding or the binding of target peptides.

Studies on calmodulin and its domains frequently utilize ITC to determine the thermodynamics of calcium and target interactions. For instance, ITC experiments have been performed to study the binding of the C-lobe of calmodulin to the IQ domain of CaV1.2, showing an affinity in the micromolar range under saturating calcium concentrations. pnas.org While specific ITC data for the isolated 78-148 fragment binding to various targets may be presented in the literature, studies on related calmodulin domains or full-length calmodulin illustrate the application of this technique. ITC data typically show a series of heat bursts upon sequential injections of a ligand into a protein solution, which are then integrated and fitted to a binding model to extract thermodynamic parameters. nih.govsiue.edumalvernpanalytical.com The heat capacity change (ΔCp) can also be determined by performing ITC at different temperatures, providing further insight into the nature of the binding interface and the role of solvation. plos.org

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) allows for the real-time monitoring of binding events between a molecule immobilized on a sensor surface (ligand) and a molecule flowing over the surface (analyte). This technique is invaluable for determining the kinetics of interaction, specifically the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can also be calculated (KD = kd/ka). oup.comresearchgate.net

SPR has been successfully applied to study the binding kinetics of calmodulin and its fragments, including the C-terminal lobe (78-148), with various target peptides. For example, SPR was used to examine the interaction between peptides derived from the metabotropic glutamate (B1630785) receptor subtype 7 (mGluR7) and full-length calmodulin, as well as its N-terminal (1-77) and C-terminal (78-148) fragments. psu.edu These experiments involve immobilizing one binding partner (e.g., the target peptide) on the sensor chip and flowing different concentrations of the other partner (e.g., calmodulin fragment 78-148) over the surface, monitoring the change in SPR signal over time to obtain association and dissociation curves. psu.edunih.gov While some early SPR studies on calmodulin-target interactions suggested relatively slow binding rates, more recent studies utilizing different methodologies like fluorescence have indicated faster kinetics for certain interactions. nih.gov SPR remains a crucial tool for label-free kinetic analysis of biomolecular interactions involving calmodulin (78-148).

Fluorescence Spectroscopy: Anisotropy, Stopped-Flow, and Lifetime Measurements

Fluorescence spectroscopy, encompassing techniques such as fluorescence anisotropy, stopped-flow fluorescence, and fluorescence lifetime measurements, is widely used to investigate the conformational dynamics and binding kinetics of calmodulin (78-148). These methods often rely on changes in the fluorescence properties of intrinsic fluorophores (like tryptophan, though calmodulin itself lacks tryptophan, it can be introduced via mutation or present in bound targets) or externally attached fluorescent probes upon calcium binding or target interaction. ucl.ac.ukresearchgate.net

Fluorescence anisotropy (or polarization) measurements are sensitive to the rotational mobility of a molecule. Changes in anisotropy can indicate changes in molecular size or shape, such as those occurring when calmodulin (78-148) binds calcium or a larger target molecule, leading to a decrease in rotational diffusion and an increase in anisotropy. researchgate.net

Stopped-flow fluorescence is a rapid mixing technique that allows for the study of kinetic events occurring on the millisecond timescale, which is relevant for capturing the fast conformational changes and binding steps of calmodulin. colorado.educnrs.fr Stopped-flow fluorescence with a probe like 2-p-toluidinylnaphthalene sulfonate (TNS), which binds to hydrophobic patches exposed upon calcium binding, has been used to measure calcium release kinetics from the high-affinity sites of the calmodulin fragment 78-148 (TR2C). nih.gov This study showed a monophasic fluorescence decrease for the 78-148 fragment upon calcium dissociation, consistent with release from the high-affinity C-terminal sites. nih.gov

Fluorescence lifetime measurements provide information about the local environment of a fluorophore and can be sensitive to conformational changes or binding events that alter this environment. mdpi.com By labeling calmodulin (78-148) or its binding partners with appropriate fluorescent dyes, changes in fluorescence lifetime can be monitored to gain insights into the dynamics of the interaction.

Collectively, these fluorescence techniques offer sensitive ways to probe the calcium-induced conformational changes within the 78-148 fragment and its interactions with target molecules, providing both kinetic and structural information.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure content of proteins, such as the proportion of alpha-helices, beta-sheets, and random coils. It is particularly useful for monitoring changes in secondary structure upon ligand binding or changes in environmental conditions. psu.eduannualreviews.orgresearchgate.netnih.govnih.gov

CD spectroscopy has been applied to study the secondary structure of intact calmodulin and its tryptic fragments, including the C-terminal half (residues 78-148). Studies comparing the CD spectra of the 78-148 fragment in the absence and presence of calcium ions have shown calcium-induced conformational changes, particularly in the far-UV region (below 250 nm) which is indicative of changes in the protein's alpha-helical content. portlandpress.com One study specifically noted that the conformational changes induced by calcium or cadmium were substantially greater in the 78-148 fragment (TR2C) compared to the N-terminal fragment (1-77, TR1C). portlandpress.com CD can also be used to assess the folding of target peptides upon binding to calmodulin (78-148) or to study the effects of antagonists on the fragment's secondary structure. psu.edunih.govnih.gov

Computational Biophysics and Structural Modeling

Computational biophysics and structural modeling play a vital role in complementing experimental studies of calmodulin (78-148) by providing atomic-level insights into its structure, dynamics, and interactions. Techniques such as molecular dynamics (MD simulations), docking, and homology modeling allow researchers to explore conformational landscapes, simulate binding events, and predict structural consequences of mutations. researchgate.netdiva-portal.orgplos.orgresearchgate.netescholarship.orgplos.orgnih.govplos.orgbiorxiv.orgplos.org

Molecular dynamics simulations can simulate the movement of atoms in calmodulin (78-148) over time, providing dynamic information that is often difficult to obtain experimentally. These simulations can reveal the flexibility of the C-terminal lobe, the dynamics of the EF-hand motifs, and how calcium binding or target interaction affects the conformational ensemble. diva-portal.orgnih.govplos.org Studies using MD simulations have characterized the differences in target protein binding preferences and mechanisms for the N- and C-terminal lobes of calmodulin, highlighting the selective nature of C-lobe interactions with certain targets. diva-portal.orgresearchgate.net

Computational modeling, including docking studies, can be used to predict how target peptides or small molecules might bind to the calmodulin (78-148) fragment, suggesting potential binding poses and interaction interfaces. plos.org Homology modeling can be employed to build 3D structural models of the 78-148 fragment or its complexes based on known structures of related proteins or domains.

Furthermore, computational models are used to simulate the kinetics of calcium binding to the different sites within calmodulin, including those in the C-terminal lobe, and to explore how these binding events translate into cellular signaling. plos.orgescholarship.orgbiorxiv.org These models can help integrate experimental data and provide a framework for understanding the complex behavior of calmodulin (78-148) in a cellular context.

Computational approaches thus provide a powerful means to interpret experimental observations, generate testable hypotheses, and explore aspects of calmodulin (78-148) function that are not directly accessible through current experimental techniques.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interfacial Analysis

Molecular dynamics (MD) simulations are extensively used to explore the conformational flexibility and dynamics of calmodulin, including its C-terminal domain (residues 78-148 or 82-146). These simulations can capture the time-dependent structural changes, interdomain movements, and the behavior of the protein in different states, such as calcium-loaded and calcium-free forms. princeton.edunih.govtandfonline.comresearchgate.netacs.orgplos.orgplos.orgnih.govmdpi.comutoronto.ca

Studies employing MD simulations have investigated the structural dynamics of the Ca2+-loaded C-terminal domain, observing conformational changes triggered by thermal fluctuations on microsecond to millisecond timescales. researchgate.net MD simulations have also provided insights into the stability and unfolding pathways of isolated calmodulin domains, revealing that calcium significantly affects their stability. In Ca2+-loaded calmodulin, the N-terminal domain may unfold prior to the C-terminal domain, while in Ca2+-free calmodulin, the unfolding order can be reversed. plos.org

MD simulations have been used to analyze the interactions at the interface between calmodulin and its target proteins or peptides. For instance, simulations have explored the binding of calmodulin to target peptides, illustrating how the protein wraps around its binding partners. nih.govacs.org Analysis of MD trajectories can reveal details about the residues involved in binding interfaces and the nature of the interactions (e.g., hydrophobic and electrostatic contacts). nih.govthescipub.com

Data from MD simulations can include metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the protein structure over simulation time. For example, in a 20-ns MD simulation of Ca2+-calmodulin, the Cα RMSD for the C-terminal domain alone (residues 78-148 or 83-148) showed smaller fluctuations compared to the entire protein, consistent with the maintenance of structure within the individual domain while larger changes occurred in the central linker region. nih.gov

Simulation TypeCalmodulin StateDomain/Fragment StudiedKey FindingsReference
Standard MDCa2+-loadedFull-length, C-terminalConformational changes, interdomain interactions, collapse to compact shape. nih.govresearchgate.net nih.govresearchgate.net
Standard MDCa2+-freeFull-length, C-terminalIncreased flexibility, more compact state compared to Ca2+-loaded form. tandfonline.com tandfonline.com
Steered MDCa2+-loaded, Ca2+-freeIsolated domains, full-lengthUnfolding pathways and relative stability of N- and C-terminal domains. plos.org plos.org
MD with effective polarizationCa2+-loadedIndividual loops, full-lengthCalcium coordination numbers and stability of EF-hands. cas.cz cas.cz

Docking and Binding Site Prediction for Ligand/Target Interactions

Computational docking is a valuable technique for predicting the binding poses and affinities of ligands or target proteins to calmodulin (78-148). This approach helps in identifying potential binding sites and understanding the molecular basis of interactions. thescipub.comnih.govluc.edupdbj.orgresearchgate.netfrontiersin.orgnih.govresearchgate.netfrontiersin.org

Docking studies involving the C-terminal domain of calmodulin have been performed to investigate its interactions with various target peptides and small molecules. These studies often utilize known structures of calmodulin or its domains and the target to predict the optimal binding complex. thescipub.compdbj.orgresearchgate.netnih.gov For example, docking simulations have been used to model the complex of the C-terminal Ca2+/CaM domain with antagonists like HBC, superimposing predicted poses onto experimentally determined structures. researchgate.net

Docking can also be used in conjunction with other computational methods, such as MD simulations, to refine predicted complexes and assess their stability. mdpi.comnih.gov Furthermore, docking can guide experimental mutagenesis studies by predicting key residues involved in binding interfaces. luc.edu

Predicted binding sites on the C-terminal domain of calmodulin for various targets have been identified through docking, highlighting the adaptable nature of this domain in recognizing diverse binding motifs. nih.govthescipub.comresearchgate.net

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approaches are employed to study systems where chemical reactions or electronic effects are crucial, such as the precise coordination of calcium ions within the EF-hand motifs of calmodulin (78-148). These methods treat a specific region of interest (the QM region, e.g., the calcium ion and its coordinating ligands) with high-level quantum mechanics, while the rest of the system (the MM region, e.g., the surrounding protein and solvent) is described by classical molecular mechanics force fields. plos.orgacs.orgcas.cztandfonline.comibs.re.kr

QM/MM simulations can provide detailed mechanistic insights into the calcium binding process, including the electronic structure of the coordination complex and the energetics of ligand interactions. Studies using QM/MM on calmodulin have investigated the calcium coordination environment within the EF-hand loops, analyzing coordination numbers and the interactions between the calcium ion and the coordinating amino acid residues (e.g., aspartates, glutamates, asparagines) and water molecules. cas.czlibretexts.org

The application of QM/MM allows for a more accurate description of the electrostatic interactions and polarization effects that are critical for calcium binding affinity and selectivity in the C-terminal domain's EF-hands. cas.cz

Genetic Engineering and Site-Directed Mutagenesis Strategies

Genetic engineering and site-directed mutagenesis are fundamental experimental techniques used to produce calmodulin (78-148) or its variants and to probe the functional roles of specific amino acid residues within this domain.

Recombinant Expression and Purification of Calmodulin (78-148) Variants

Recombinant DNA technology allows for the expression of the calmodulin (78-148) fragment, often referred to as the C-lobe or TR2C, and its engineered variants in host organisms like Escherichia coli (E. coli). frontiersin.orgbiorxiv.orgacs.orgnih.govwelgene.com.twplos.orgnih.govcore.ac.uksigmaaldrich.com This enables the production of sufficient quantities of purified protein for structural, biophysical, and functional studies.

Expression vectors are typically used to introduce the gene encoding calmodulin (78-148) into E. coli. Fusion tags, such as His-tags or Calmodulin-Binding Peptide (CBP) tags, are often incorporated to facilitate purification using affinity chromatography. welgene.com.twsigmaaldrich.comnih.gov For example, CBP-tagged fusion proteins can be purified using calmodulin-Sepharose resin, with elution achieved by chelating calcium with EGTA. welgene.com.twnih.gov

Purification strategies for the calmodulin (78-148) fragment can involve steps such as cell lysis, affinity chromatography (e.g., using phenyl-Sepharose, which can separate calmodulin fragments based on their hydrophobicity, or calmodulin-Sepharose), and potentially cleavage of any fusion tags using proteases like thrombin or enterokinase. frontiersin.orgwelgene.com.twcore.ac.uk The purity of the recombinant protein is typically assessed using techniques like SDS-PAGE. core.ac.uk

Specific protocols for expressing and purifying calmodulin fragments, including residues 78-148, have been developed and utilized in numerous studies to investigate their interactions with target proteins and their calcium-binding properties. frontiersin.orgacs.orgcore.ac.ukcapes.gov.br

Rational Mutagenesis to Probe Functional Residues and Binding Interfaces

Site-directed mutagenesis is a powerful technique to introduce specific amino acid substitutions, deletions, or insertions into the calmodulin (78-148) sequence. This allows researchers to investigate the contribution of individual residues or regions to calcium binding, conformational changes, and interaction with specific target proteins. luc.edufrontiersin.orgnih.govcapes.gov.brnih.govnih.govfrontiersin.orgjneurosci.orgacs.org

Rational mutagenesis is guided by structural information from X-ray crystallography, NMR spectroscopy, and computational predictions (e.g., from docking and MD simulations) to target residues located in EF-hands, inter-helical loops, or predicted binding interfaces. capes.gov.brnih.govfrontiersin.orgacs.org

Studies have used mutagenesis to:

Investigate the role of specific residues in calcium coordination within the EF-hands of the C-terminal domain. For example, mutations in the conserved aspartate residues involved in calcium binding can disrupt calcium affinity. acs.org

Identify residues critical for the interaction with specific target proteins or peptides that bind to the C-terminal domain. Mutations in residues at the binding interface can alter binding affinity and functional regulation. luc.edunih.govfrontiersin.orgjneurosci.org Studies on the interaction of calmodulin with the SK2 channel, for instance, used mutagenesis to identify residues in the C-terminal domain of calmodulin important for constitutive binding. jneurosci.org

Probe the structural consequences of mutations on the stability and conformational dynamics of the C-terminal domain. nih.gov

Study the effects of post-translational modifications, such as trimethylation at Lysine 115 in the C-terminal lobe, by mutating residues in the surrounding region involved in methyltransferase recognition. capes.gov.br

Mutagenesis data, often combined with functional assays (e.g., enzyme activation, binding assays) and structural analysis, provides crucial information about the structure-function relationships in the calmodulin (78-148) domain.

Mutation Target RegionExample Residues MutatedInvestigated PropertyKey Findings (Examples)Reference
EF-hand motifsAspartate residuesCalcium binding affinity and target activationMutations can abolish or reduce calcium binding and affect target regulation. acs.org acs.org
Binding InterfacesVarious surface residuesInteraction with specific target proteins/peptidesMutations can alter binding affinity and functional outcomes. luc.edunih.govfrontiersin.orgjneurosci.org luc.edunih.govfrontiersin.orgjneurosci.org
Methylation siteResidues near Lys 115Recognition by methyltransferaseSpecific residues in the loop and adjacent helices are essential for methylation. capes.gov.br capes.gov.br
Specific hydrophobic residuesPhe92Ca2+-induced conformational transition, target activationMutation of Phe92 to Ala affects stability, calcium affinity, and activation of target enzymes like phosphodiesterase. nih.gov nih.gov

Emerging Research Paradigms and Future Outlook for Calmodulin 78 148 Studies

Development of Novel Biosensors and Research Tools Based on Calmodulin (78-148)

The unique calcium-binding properties and conformational changes of calmodulin make it an attractive scaffold for developing novel biosensors and research tools. The calmodulin (78-148) fragment, representing the C-terminal domain, which contains high-affinity calcium-binding sites, is particularly relevant in this context.

Calmodulin-based biosensors typically leverage the protein's ability to undergo calcium-dependent conformational shifts or to interact with target peptides, translating these events into detectable signals, often through fluorescence resonance energy transfer (FRET) or other optical methods. Fusion proteins incorporating calmodulin or its fragments have been engineered to create biosensors for detecting calcium ions or specific calmodulin-binding partners. For instance, fusions of calmodulin with antibody fragments have been explored for potential biosensing applications.

Research on calmodulin fragments, including TR2C (78-148), has shown that these fragments retain calcium-binding capabilities and can exhibit calcium-dependent conformational changes. This suggests that the calmodulin (78-148) fragment can serve as a modular unit for constructing smaller, potentially more specific, and tunable biosensors. By engineering the 78-148 fragment or integrating it into chimeric constructs, researchers can aim to develop biosensors with tailored sensitivities and specificities for particular calcium concentrations or interacting molecules within complex cellular environments. The sensitive nature of biosensor techniques allows for the identification of the roles of different fragments in interactions with calmodulin-binding domains.

The development of such tools based on the 78-148 fragment could provide researchers with more precise instruments to monitor calcium dynamics and calmodulin interactions with higher spatial and temporal resolution, particularly focusing on processes mediated by the C-terminal domain.

Exploration of Calmodulin (78-148) in Synthetic Biology and Protein Engineering

Synthetic biology and protein engineering offer powerful avenues for repurposing or modifying biological components for new functions. Calmodulin, with its well-characterized structure-function relationship and its role as a central signaling molecule, is a prime candidate for such approaches. The calmodulin (78-148) fragment, as a distinct functional unit, presents opportunities for exploration in these fields.

Protein engineering techniques can be applied to the 78-148 fragment to alter its calcium affinity, modify its target binding specificity, or introduce new functionalities. This could involve directed evolution, rational design based on structural information, or the creation of chimeric proteins where the 78-148 fragment is fused to other protein domains. Such engineered fragments or fusion proteins could serve as novel molecular switches or components in synthetic signaling pathways. For example, engineered calmodulin-based allosteric switches have been developed for peptide biosensing.

In synthetic biology, the calmodulin (78-148) fragment could be utilized as a building block to construct artificial genetic circuits or protein networks that respond to specific calcium signals. Its ability to undergo conformational changes upon calcium binding makes it suitable for designing calcium-responsive elements within synthetic systems. The knowledge gained from studying the interactions of the 78-148 fragment with various targets can inform the design of synthetic proteins that interact with desired molecules in a calcium-dependent manner. The application of protein engineering approaches to calmodulin, based on structurally-defined design, offers a promising avenue for achieving specific control over calcium-dependent processes. uni-saarland.de

Exploring the 78-148 fragment in synthetic biology and protein engineering holds potential for creating customized calcium sensors, developing targeted therapeutic tools, or building complex biological systems with precisely controlled calcium-dependent functions.

Advanced Spectroscopic Techniques for Characterizing Transient Intermediates

Understanding the dynamic nature of calmodulin and its fragments, including the calmodulin (78-148) region, is crucial for elucidating their mechanisms of action. Advanced spectroscopic techniques are essential for characterizing the various conformational states and transient intermediates that these molecules populate during calcium binding and target interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein dynamics and structure at atomic resolution. NMR studies on calmodulin, including its tryptic fragments like TR2C (78-148), have provided insights into their conformational flexibility and calcium-induced changes. capes.gov.br For instance, NMR has revealed the dynamics of the central helix and the relative mobility of the N- and C-terminal domains. Studies specifically on the TR2C fragment (residues 78-148) using 1H NMR have shown that this fragment retains a conformation similar to that within the native protein, both in the presence and absence of calcium. capes.gov.br

Fluorescence resonance energy transfer (FRET) is another valuable technique for monitoring conformational changes and molecular interactions in real-time. Single-molecule FRET studies have provided insights into the conformational substates of calmodulin and how they are affected by calcium binding. These techniques can be applied to the calmodulin (78-148) fragment by labeling specific residues within this region to probe its internal dynamics or its interactions with binding partners. Ultrafast temperature-jump infrared (IR) spectroscopy has also been used to study the early stages of domain melting in calmodulin, highlighting the structural plasticity of the apo state.

Mass spectrometry, particularly techniques like ultraviolet photodissociation (UVPD) and tandem two-dimensional mass spectrometry (MS/2DMS), can provide information on metal-binding regions and extensive fragmentation for protein characterization, which can be applied to study calmodulin and its fragments.

Applying these advanced spectroscopic techniques to the calmodulin (78-148) fragment allows for detailed characterization of its structural dynamics, the kinetics of its conformational transitions upon calcium binding, and the nature of its interactions with target molecules, including the potential formation of transient intermediate states.

Systems Biology Approaches to Integrate Fragment-Level Data with Cellular Networks

Understanding the role of calmodulin (78-148) within the broader context of cellular function requires integrating fragment-level data with systems biology approaches. Systems biology aims to understand complex biological systems by integrating data from various levels, including genomics, transcriptomics, proteomics, and metabolomics, to build network models.

Fragment-level data, such as the calcium-binding properties, conformational states, and target interaction profiles of the calmodulin (78-148) fragment, can provide crucial parameters for developing and refining computational models of calcium signaling networks. nih.gov Studies using tryptic fragments have shown that the C-lobe (TR2C, 78-148) often exhibits higher affinity for calmodulin-binding domains compared to the N-lobe, and some targets interact almost exclusively with the C-lobe in the calcium-free state. nih.gov This type of fragment-specific information is vital for building accurate models of how calmodulin interacts with its diverse targets and regulates different pathways.

Q & A

Q. How to structure a manuscript on calmodulin (78-148) to meet journal requirements for reproducibility?

  • Methodological Answer :
  • Main Text : Summarize key findings (e.g., binding affinities, structural insights) without duplicating supplementary data.
  • Methods : Detail experimental conditions (e.g., buffer pH, temperature) and instrument settings. For computational studies, provide WebMO job numbers and optimization parameters .
  • Supplementary Materials : Include raw NMR spectra, MD simulation trajectories, and antibody validation data. Reference each file in the main text using hyperlinks .

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